molecular formula C20H16ClNO2 B2651506 N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-14-5

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2651506
CAS No.: 439111-14-5
M. Wt: 337.8
InChI Key: MWACKHFHQWTGPZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS No. 439111-14-5) is a synthetic dihydronaphthofuran derivative featuring a fused naphthalene-furan core substituted with a 4-chlorobenzyl carboxamide group. Its synthesis was first enabled by base-catalyzed methods, such as the sodium methoxide-promoted condensation of 2-naphthol with allyl halides, followed by cyclization .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWACKHFHQWTGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can reduce inflammation and induce apoptosis in cancer cells. This inhibition occurs through the disruption of signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, NO₂): Increase metabolic stability and influence binding affinity to biological targets.

Physicochemical and Spectral Properties

  • NMR Data : Analogues like (Z)-1-(2-nitrobenzylidene)-...-pyrrolidine show distinct ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm), confirming stereochemical integrity and substituent effects .
  • Solubility : Methylsulfonyl-substituted derivatives (e.g., 5d) exhibit lower aqueous solubility due to increased molecular weight and polarity .
  • Stability : The 4-chloro group confers stability against oxidative degradation compared to fluoro or nitro analogues .

Biological Activity

N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and relevant research findings.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from commercially available naphthalene derivatives. The compound's structure includes a naphtho-furan moiety which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with a similar structure to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydronaphthofurans have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various furan derivatives, notable antibacterial activity was recorded against Escherichia coli and Staphylococcus aureus, suggesting that the furan scaffold can be optimized for enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity (MIC)
N-(3-amino-2,4-dimethoxy phenyl)furan-2-carboxamideE. coli, S. aureus10 µg/mL
1,2-Dihydronaphtho[2,1-b]furan derivativeE. coli, S. aureus15 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Similar compounds have demonstrated significant cytotoxicity against cancer cell lines. For example, one study reported IC50 values for related furan derivatives against MCF-7 breast cancer cells that were comparable to established chemotherapy agents like doxorubicin .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
Dihydronaphthofuran derivativeMCF-712.8
DoxorubicinMCF-73.13
This compoundTBDTBD

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of apoptosis : Evidence suggests that these compounds may activate apoptotic pathways in tumor cells.
  • Antioxidant properties : Some derivatives exhibit antioxidant activity which can contribute to their anticancer effects.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Anticancer Effects : A recent study demonstrated that a closely related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
    "The compound exhibited a marked reduction in tumor growth and increased survival rates in treated mice" .
  • Antimicrobial Efficacy : Another study evaluated the antibacterial effects of various furan derivatives and found that those with halogen substitutions showed enhanced activity against resistant strains.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodCatalystYield (%)ConditionsReference
Claisen RearrangementNone36–52150–190°C, solvent-free
Iodine CyclizationNIS/I₂71–850–5°C, CH₃CN/H₂O
Cu-Catalyzed CycloadditionCu(OAc)₂48–98−40°C, MeOH

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the dihydronaphthofuran core and chlorobenzyl substitution. Key signals include:
    • Dihydrofuran protons : δ 3.8–4.2 ppm (multiplet for H-1 and H-2) .
    • Aromatic protons : δ 6.5–8.0 ppm (naphthalene and chlorobenzyl groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 378.09 for C₂₁H₁₆ClNO₃) .
  • X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the carboxamide group .

Advanced: How can researchers reconcile contradictory data on the biological activity of dihydronaphthofuran derivatives?

Methodological Answer:
Contradictions in biological data (e.g., anticancer efficacy) may arise from:

  • Structural Variability : Minor substitutions (e.g., halogen vs. methyl groups) alter target binding. For example, fluorophenyl derivatives show enhanced activity over chlorophenyl analogs in MDA-MB-468 cells .
  • Assay Conditions : Varying cell lines (MCF-7 vs. WI-38) and protocols (MTT vs. apoptosis assays) impact results. Standardized panels (e.g., NCI-60) are recommended .
  • Metabolic Stability : Differences in microsomal stability (e.g., CYP450 metabolism) affect in vivo outcomes. Use hepatic microsome assays to compare .

Q. Table 2: Anticancer Activity of Analogous Compounds

CompoundIC₅₀ (μM) MDA-MB-468IC₅₀ (μM) MCF-7Reference
(p-Tolyl)dihydronaphthofuran12.418.9
4-Fluorophenyl derivative8.714.2
Target Compound (Chlorobenzyl)PendingPending

Advanced: What methodologies optimize the enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer:
Chiral resolution is achieved via:

  • Asymmetric Catalysis : Cu(OAc)₂ with ketimine P,N,N-ligands induces enantioselectivity (up to 93% ee) in [3+2] cycloadditions .
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers. Mobile phase: hexane/isopropanol (90:10) .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational models (TD-DFT) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Core Modifications : Replace the dihydronaphthofuran core with dihydrothiophene to assess electron-deficient scaffolds .
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene C-5 position to enhance DNA intercalation .
  • Carboxamide Variants : Replace chlorobenzyl with pyridinylmethyl groups to improve solubility and blood-brain barrier penetration .

Q. Experimental Workflow :

Synthesize Analogues : Use parallel synthesis (e.g., Ugi reaction) to generate 10–20 derivatives .

In Silico Screening : Dock compounds into target proteins (e.g., Topoisomerase II) using AutoDock Vina .

Validate Top Hits : Test in vitro (IC₅₀) and in vivo (xenograft models) .

Basic: What are the stability considerations for this compound under experimental storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C; store at −20°C in amber vials .
  • Light Sensitivity : The dihydronaphthofuran core is prone to photooxidation. Use argon-filled containers for long-term storage .
  • pH Sensitivity : Carboxamide hydrolysis is observed at pH < 3.0 or > 10.0. Use neutral buffers (pH 6.8–7.4) in biological assays .

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